ABT-737

Bcl-2 family binding affinity target selectivity

ABT-737 is the definitive preclinical tool compound for simultaneous sub-nanomolar inhibition of Bcl-2 (Ki=0.12 µM), Bcl-xL (Ki=0.064 µM), and Bcl-w (Ki=0.024 µM), with negligible activity against Mcl-1, Bcl-B, or Bfl-1. This balanced multi-target profile is not replicated by venetoclax (>4800-fold Bcl-2-selective) or navitoclax (higher albumin binding reduces apparent potency ~100-fold in primary CLL cells). ABT-737 is the optimal probe for identifying and validating Mcl-1 as a resistance factor across 12+ tumor types, delivering single-agent activity exclusively in Mcl-1-low tumors. For CLL ex vivo drug sensitivity profiling, its lower albumin binding ensures more reproducible apoptosis induction versus ABT-263. ABT-737 also serves as the benchmark reference arm for Bcl-xL-mediated thrombocytopenia liability assessment in novel inhibitor development.

Molecular Formula C42H45ClN6O5S2
Molecular Weight 813.43
CAS No. 1448428-04-3; 852808-04-9
Cat. No. B2820424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-737
CAS1448428-04-3; 852808-04-9
Molecular FormulaC42H45ClN6O5S2
Molecular Weight813.43
Structural Identifiers
SMILESCN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]
InChIInChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)
InChIKeyHPLNQCPCUACXLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ABT-737 Bcl-2 Family Inhibitor: Procurement-Grade Evidence for Preclinical Apoptosis Research


ABT-737 is a small-molecule BH3 mimetic that functions as a multi-target inhibitor of the anti-apoptotic Bcl-2 family proteins Bcl-2, Bcl-xL, and Bcl-w [1]. Originally developed by Abbott Laboratories (now AbbVie) as the lead compound in a rationally designed series of Bcl-2 homology 3 (BH3) domain mimetics, ABT-737 binds with sub-nanomolar affinity to these three pro-survival targets while exhibiting negligible activity against Mcl-1, Bcl-B, or Bfl-1 [2]. The compound remains a foundational tool compound in preclinical oncology research despite its lack of oral bioavailability, which ultimately prompted development of its clinical successor, navitoclax (ABT-263) [3]. ABT-737 induces apoptosis via the intrinsic mitochondrial pathway and is used extensively to interrogate Bcl-2 family dependencies in hematologic malignancies and solid tumor models [1].

Why ABT-737 Cannot Be Substituted with Other Bcl-2 Family Inhibitors Without Experimental Validation


Substitution of ABT-737 with other Bcl-2 family inhibitors—including its own clinical derivatives—introduces quantifiable variability in target engagement, functional potency, and translational applicability that directly impacts experimental reproducibility. ABT-737 exhibits a unique, balanced multi-target inhibition profile across Bcl-2 (Ki = 0.12 µM), Bcl-xL (Ki = 0.064 µM), and Bcl-w (Ki = 0.024 µM) that is not replicated by any single comparator compound [1]. In contrast, ABT-199 (venetoclax) is >4800-fold selective for Bcl-2 over Bcl-xL and Bcl-w, fundamentally altering the spectrum of tumor dependencies that can be interrogated . ABT-263 (navitoclax), while sharing the same nominal target profile, exhibits higher albumin binding in whole blood that reduces its apparent potency in primary chronic lymphocytic leukemia cells by approximately 100-fold relative to cell-culture conditions [2]. Bcl-xL-selective inhibitors such as WEHI-539 and A-1331852 lack activity against Bcl-2-dependent tumor models entirely [3]. For procurement decisions in preclinical research, these differences are not incremental—they determine whether a given tumor model will respond or prove refractory.

Quantitative Differentiation Guide: ABT-737 vs. Clinical and Preclinical Bcl-2 Family Inhibitors


Binding Affinity Profile: ABT-737 vs. ABT-263, ABT-199, and A-1331852 Across Bcl-2 Family Members

ABT-737 demonstrates sub-micromolar binding to Bcl-2 (Ki = 0.12 µM), Bcl-xL (Ki = 0.064 µM), and Bcl-w (Ki = 0.024 µM) with >150-fold selectivity over Mcl-1 (Ki >20 µM) and A1/Bfl-1 (Ki >20 µM) [1]. In contrast, ABT-199 (venetoclax) binds Bcl-2 with Ki <0.01 nM but is >4800-fold selective over Bcl-xL and Bcl-w . A-1331852 binds Bcl-xL with Ki <0.01 nM but shows markedly reduced affinity for Bcl-2 (Ki = 6 nM) and Bcl-w (Ki = 4 nM) . ABT-263 (navitoclax) binds Bcl-xL, Bcl-2, and Bcl-w with Ki ≤0.5 nM, ≤1 nM, and ≤1 nM respectively, but also exhibits measurable Mcl-1 binding (Ki = 0.55 µM) [1]. This divergence in binding spectra means that ABT-737 is the only compound in this comparator set that provides balanced, sub-micromolar inhibition of all three primary anti-apoptotic Bcl-2 family targets while sparing Mcl-1.

Bcl-2 family binding affinity target selectivity BH3 profiling

Functional Potency in Primary Chronic Lymphocytic Leukemia Cells: ABT-737 Outperforms ABT-263

In direct functional comparison using freshly isolated primary chronic lymphocytic leukemia (CLL) cells, ABT-737 was more potent than ABT-263 at inducing apoptosis under standard culture conditions [1]. This differential sensitivity was attributed to higher albumin binding of ABT-263, which reduces its free fraction in protein-rich environments. In whole blood assays designed to approximate in vivo conditions, both compounds required approximately 100-fold higher concentrations to achieve apoptosis compared to standard culture conditions, but ABT-263's increased albumin binding relative to ABT-737 accounted specifically for its reduced potency [1]. The study concluded that the differential albumin binding between these structurally related compounds translates into meaningful differences in functional activity against primary tumor cells.

chronic lymphocytic leukemia CLL apoptosis induction albumin binding

In Vivo Efficacy Equivalence with Superior Platelet Safety Profile for ABT-199

In immunocompetent mouse models bearing aggressive Myc-driven lymphomas, ABT-737 administered as a single agent prolonged median survival from 14 days (vehicle control) to 21.5 days [1]. ABT-199 (venetoclax), a Bcl-2-selective inhibitor, demonstrated statistically equivalent efficacy, prolonging median survival from 13 days to 23.5 days in the same model [1]. However, the critical differentiation lies in platelet toxicity: ABT-737 induced thrombocytopenia consistent with its Bcl-xL inhibitory activity (Bcl-xL being essential for platelet survival), whereas ABT-199 achieved equivalent antitumor efficacy without causing a drop in platelet counts [2]. By day 6 of treatment, platelet counts in ABT-199-treated mice had increased to approximately normal levels, in marked contrast to the sustained thrombocytopenia observed with ABT-737 and ABT-263 [2].

thrombocytopenia platelet toxicity in vivo efficacy mouse lymphoma models

Structural and Mechanistic Binding Mode: ABT-737 vs. WEHI-539 at the Bcl-xL Cryptic Site

Multicanonical molecular dynamics (McMD) simulations comparing the binding mechanisms of ABT-737 and WEHI-539 to the cryptic site of Bcl-xL reveal distinct binding trajectories and conformational sampling behaviors [1]. WEHI-539 interacts with residues in the P4 pocket and adopts a binding mode distinct from that of ABT-737, as confirmed by both computational and crystallographic analyses [2]. Quantitative comparison of structural parameters shows that ABT-737 exhibits larger conformational displacement metrics (q1 values: 2.57, 3.70, 3.87, 4.68) compared to WEHI-539 (q1 values: 1.39, 2.83) when binding to Bcl-xL, reflecting differences in the induced-fit mechanisms between these two Bcl-xL inhibitors [3]. These differences are relevant for structure-activity relationship studies and rational design of next-generation inhibitors.

cryptic binding site molecular dynamics Bcl-xL structure-based design

Mcl-1 Dependence as a Determinant of Single-Agent ABT-737 Efficacy Across Tumor Types

ABT-737 demonstrates single-agent efficacy exclusively in tumor types where pro-survival Mcl-1 expression is low or absent [1]. Preclinical efficacy data aggregated across multiple tumor types shows that ABT-737 as a single agent is active (+) in small-cell lung cancer (SCLC), acute myeloid leukemia (AML), diffuse large B-cell lymphoma/follicular lymphoma (DLBL/FL), multiple myeloma, and acute lymphoblastic leukemia (ALL), but inactive (−) in non-small cell lung cancer (NSCLC), breast cancer, cervical carcinoma, colon cancer, bladder cancer, and glioma [2]. The primary determinant of response across these tumor types is Mcl-1 expression status, as Mcl-1 knockdown or neutralization converts resistant tumors to ABT-737-sensitive [1]. This tumor-type specificity contrasts with Bcl-2-selective inhibitors like ABT-199, which are active primarily in Bcl-2-dependent malignancies such as CLL and select lymphomas, and with Bcl-xL-selective inhibitors, which are active in Bcl-xL-dependent tumors including certain solid tumors and platelet lineages .

Mcl-1 biomarker response prediction combination therapy

Oral Bioavailability Limitation: ABT-737 as a Preclinical-Only Tool Compound

ABT-737 is not orally bioavailable, a property that fundamentally defines its role as a preclinical research tool rather than a clinical candidate [1]. This pharmacokinetic limitation is not shared by its direct chemical descendants: ABT-263 (navitoclax) was specifically engineered for oral bioavailability and has advanced to multiple Phase 1/2 clinical trials , while ABT-199 (venetoclax) is orally bioavailable and FDA-approved for CLL with 17p deletion . A-1331852, a selective Bcl-xL inhibitor, is also orally bioavailable [2]. ABT-737's non-oral route of administration (typically intraperitoneal injection in murine models) means that its pharmacokinetic and pharmacodynamic properties differ substantially from clinically relevant oral agents. For researchers aiming to model oral dosing regimens or to correlate preclinical findings with clinical data from navitoclax or venetoclax, ABT-737 is not an appropriate surrogate.

oral bioavailability PK/PD tool compound preclinical research

Optimal Application Scenarios for ABT-737 Based on Quantified Differentiation Evidence


Preclinical Investigation of Mcl-1-Mediated Resistance Mechanisms in Solid Tumors

ABT-737 is optimally deployed in studies designed to identify and validate Mcl-1 as a resistance factor or combination target. Its single-agent activity is strictly limited to Mcl-1-low tumors across 12 tumor types tested, with colon cancer, bladder cancer, and glioma cells requiring Mcl-1 knockdown to respond [1]. This property makes ABT-737 an ideal probe for assessing functional Mcl-1 dependence in patient-derived xenografts or primary tumor cultures, and for testing combination strategies pairing ABT-737 with Mcl-1 inhibitors (e.g., S63845, A-1210477) or agents that downregulate Mcl-1 expression [2].

Ex Vivo Primary CLL Sample Studies Requiring Minimized Albumin Interference

For researchers working with primary chronic lymphocytic leukemia samples, ABT-737 offers lower albumin binding than ABT-263, resulting in more potent and reproducible apoptosis induction in standard culture conditions [3]. This reduces the confounding effect of variable albumin concentrations in culture media and facilitates clearer interpretation of concentration-response relationships. ABT-737 should be selected over ABT-263 for ex vivo drug sensitivity profiling of CLL patient samples when the goal is to measure intrinsic tumor cell sensitivity rather than protein-binding-modulated activity [3].

Benchmark Reference Standard for Dual Bcl-2/Bcl-xL Inhibition In Vivo

ABT-737 establishes the definitive benchmark for antitumor efficacy achievable through combined Bcl-2 and Bcl-xL inhibition, having demonstrated single-agent tumor regression in established SCLC xenografts and prolonged survival in aggressive Myc-driven lymphoma models [4]. Concurrently, its predictable induction of thrombocytopenia—a direct consequence of Bcl-xL antagonism—provides a validated positive control for platelet toxicity studies [5]. Researchers evaluating novel Bcl-2 family inhibitors or combination regimens should include ABT-737 as a reference arm to contextualize both efficacy and the expected thrombocytopenia liability inherent to Bcl-xL-targeting strategies.

Structure-Activity Relationship and Binding Mechanism Studies at the Bcl-xL Cryptic Site

ABT-737's distinct binding mode at the Bcl-xL cryptic site, characterized by larger conformational displacement metrics (q1 values 2.57-4.68) compared to WEHI-539 (q1 values 1.39-2.83), makes it a valuable comparator for structure-based drug design efforts [6]. The crystal structure of ABT-737 complexed with Bcl-xL provides a foundational reference for understanding ligand-induced conformational changes at the cryptic binding pocket, and its binding mechanism diverges sufficiently from that of newer selective Bcl-xL inhibitors to inform rational design of next-generation antagonists [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABT-737

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.